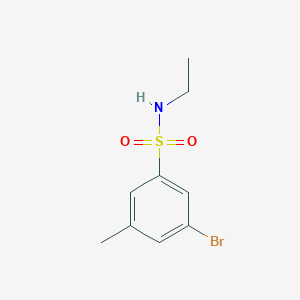

3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Beschreibung

Overview of Sulfonamide Compounds in Chemical and Biological Sciences

Sulfonamides, characterized by a sulfonyl group connected to an amine group, are a critical class of compounds in both chemistry and the life sciences. Historically, they are renowned for being the first class of synthetic antimicrobial agents, commonly known as sulfa drugs, which revolutionized medicine in the pre-antibiotic era. scbt.comsigmaaldrich.com Their mechanism of action often involves the inhibition of essential metabolic pathways in microorganisms. researchgate.net

Beyond their antimicrobial properties, sulfonamides exhibit a wide spectrum of biological activities, making them a versatile scaffold in drug discovery. scbt.com They are integral to the development of diuretics, antidiabetic medications, and therapies for conditions like glaucoma and inflammation. researchgate.netnih.gov In synthetic chemistry, the sulfonamide functional group is a key building block for creating diverse molecular architectures with a range of pharmacological applications. scbt.com

Significance of Brominated and N-Substituted Benzenesulfonamides in Research

The introduction of specific chemical groups, such as bromine and N-substituents, to the benzenesulfonamide (B165840) core significantly influences the compound's properties and potential applications.

Bromination, the process of introducing a bromine atom, is a common strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. Bromine can alter the electronic and lipophilic properties of a molecule, potentially leading to improved interactions with biological targets. tandfonline.com Research into brominated compounds has been extensive, particularly in the development of flame retardants and, more recently, in the design of novel therapeutic agents. tandfonline.com

N-substitution on the sulfonamide nitrogen atom is another critical modification that allows for the fine-tuning of a compound's physicochemical and biological characteristics. This substitution can impact the molecule's acidity, solubility, and ability to bind to specific enzymes or receptors. nih.gov The strategic use of N-substitution has led to the development of highly selective inhibitors for various enzymes, including carbonic anhydrases, which are implicated in a range of diseases. nih.govnih.gov

Contextualizing 3-Bromo-N-ethyl-5-methylbenzenesulfonamide within Contemporary Research

This compound is a molecule that incorporates the key structural features of a brominated aromatic ring and an N-substituted sulfonamide. While this compound is available for laboratory use, specific academic research detailing its synthesis, characterization, and biological activity is not extensively documented in publicly available literature. sigmaaldrich.comcymitquimica.comcalpaclab.com

However, based on the known activities of related compounds, it can be situated within several areas of contemporary research. The presence of the benzenesulfonamide core suggests potential applications in medicinal chemistry, possibly as an antimicrobial or an enzyme inhibitor. researchgate.netrsc.org The bromo and N-ethyl-5-methyl substitutions provide a unique combination of steric and electronic properties that could be explored for targeted biological interactions.

For instance, research on other N-substituted benzenesulfonamides has demonstrated their potential as anticancer agents, with some derivatives showing significant inhibitory effects on cancer cell lines. rsc.org Similarly, studies on brominated sulfonamides have highlighted their utility as intermediates in the synthesis of more complex molecules with potential therapeutic value. tandfonline.com Therefore, this compound represents a chemical entity with a foundation in a well-established class of compounds, holding potential for future investigation in various scientific domains.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from chemical supplier information and provides a snapshot of the compound's identity. sigmaaldrich.comcymitquimica.comcalpaclab.comresearchgate.net

| Property | Value |

| Molecular Formula | C₉H₁₂BrNO₂S |

| Molecular Weight | 278.16 g/mol |

| CAS Number | 951885-52-2 |

| IUPAC Name | This compound |

| Synonyms | N-Ethyl 3-bromo-5-methylbenzenesulfonamide, 3-Bromo-N-ethyl-5-methylbenzene-1-sulfonamide |

| Purity | Typically ≥98% |

Compound Names Mentioned

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-N-ethyl-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMARLJQSKFGCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650097 | |

| Record name | 3-Bromo-N-ethyl-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-52-2 | |

| Record name | 3-Bromo-N-ethyl-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo N Ethyl 5 Methylbenzenesulfonamide and Its Analogs

Strategies for Selective Bromination of the Benzene (B151609) Ring

Achieving the desired 3-bromo-5-methyl substitution pattern on the benzene ring requires careful consideration of the directing effects of the substituents. The methyl group is an ortho-, para-director and an activating group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it and increases the ring's reactivity. Conversely, the sulfonamide or sulfonyl chloride group is a meta-director and a deactivating group, directing incoming electrophiles to the positions two carbons away (meta) and reducing the ring's reactivity.

A plausible and efficient synthetic strategy for 3-Bromo-N-ethyl-5-methylbenzenesulfonamide begins with m-toluidine (3-methylaniline). This starting material already possesses the desired 1,3-relationship between the amino and methyl groups. The synthetic sequence would then proceed through the formation of the sulfonamide followed by a regioselective bromination.

Direct Electrophilic Aromatic Bromination Approaches

Direct electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. In the context of synthesizing this compound, the bromination step is typically performed on a precursor that already contains the N-ethyl-3-methylbenzenesulfonamide structure.

The key challenge in this step is to direct the incoming bromine atom to the position between the methyl and the sulfonamide groups (the 5-position). The N-ethylsulfonamide group is a meta-director, and the methyl group is an ortho-, para-director. Therefore, in N-ethyl-3-methylbenzenesulfonamide, the positions ortho and para to the methyl group are activated, while the positions meta to the sulfonamide group are the least deactivated. The position that is para to the methyl group is also meta to the sulfonamide group, making it the most likely site for electrophilic substitution.

Common brominating agents for this type of reaction include N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The use of NBS is often preferred as it can provide a low concentration of bromine radicals, which can lead to selective bromination, particularly of activated aromatic rings. The reaction is typically carried out in a suitable solvent, such as a chlorinated hydrocarbon or acetic acid.

A general procedure for the bromination of an N-substituted-3-methylbenzenesulfonamide would involve dissolving the sulfonamide in a solvent and then adding the brominating agent, possibly with a catalyst, and stirring the mixture at a controlled temperature until the reaction is complete.

Precursor Functionalization and Halogenation

An alternative to direct bromination of the final sulfonamide involves the functionalization and halogenation of a precursor molecule. A strategic approach would be to start with a molecule that already contains the desired bromine and methyl substituents in the correct 1,3,5-relationship and then construct the sulfonamide group.

For instance, the synthesis could begin with 3-bromo-5-methylaniline. This precursor could then be converted to the corresponding diazonium salt, followed by a Sandmeyer-type reaction to introduce a sulfonyl chloride group. However, a more direct route involves the sulfonation of 3-bromotoluene followed by conversion to the sulfonyl chloride.

Construction of the N-Ethylbenzenesulfonamide Moiety

The formation of the sulfonamide bond is a crucial step in the synthesis of this compound. This typically involves the reaction of a sulfonyl chloride with an amine.

Reaction Pathways for Sulfonyl Chloride and Ethylamine Condensation

The most common method for forming the N-ethylbenzenesulfonamide moiety is the reaction of the corresponding benzenesulfonyl chloride with ethylamine. In the proposed synthesis starting from m-toluidine, the initial steps would involve converting the amino group of m-toluidine to a sulfonyl chloride. This can be achieved by diazotization of the amine with sodium nitrite and hydrochloric acid, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst (the Sandmeyer reaction). The resulting 3-methylbenzenesulfonyl chloride can then be reacted with ethylamine to form N-ethyl-3-methylbenzenesulfonamide.

This condensation reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. The reaction is usually performed in an inert solvent like dichloromethane or diethyl ether at a controlled temperature, often starting at low temperatures and allowing the reaction to warm to room temperature.

The general reaction is as follows:

R-SO₂Cl + 2 CH₃CH₂NH₂ → R-SO₂NHCH₂CH₃ + CH₃CH₂NH₃⁺Cl⁻

Where R represents the 3-bromo-5-methylphenyl group.

Alternative Methods for Sulfonamide Bond Formation

While the reaction between a sulfonyl chloride and an amine is the most prevalent method for sulfonamide synthesis, alternative pathways exist. These can be particularly useful if the sulfonyl chloride is unstable or difficult to prepare.

One such method involves the reaction of a sulfonic acid with an amine in the presence of a coupling agent. Another approach is the reaction of a sulfonyl azide with a suitable organometallic reagent. More recent developments include transition-metal-catalyzed cross-coupling reactions to form the S-N bond. However, for the synthesis of this compound, the sulfonyl chloride-amine condensation remains the most straightforward and widely used method.

Regioselective Synthesis and Isomer Control

As highlighted earlier, achieving the correct substitution pattern is a central challenge in the synthesis of polysubstituted aromatic compounds. The synthesis of this compound requires precise control over the regioselectivity of the bromination step.

Starting with N-ethyl-3-methylbenzenesulfonamide, the directing effects of the existing substituents guide the incoming bromine atom. The N-ethylsulfonamide group at position 1 is deactivating and meta-directing. The methyl group at position 3 is activating and ortho-, para-directing. The positions available for substitution are 2, 4, 5, and 6.

Position 2: Ortho to the methyl group and ortho to the sulfonamide. Steric hindrance from both adjacent groups makes this position less favorable.

Position 4: Ortho to the methyl group and meta to the sulfonamide. This position is activated by the methyl group and not strongly deactivated by the sulfonamide.

Position 5: Para to the methyl group and meta to the sulfonamide. This position is also activated by the methyl group and is meta to the deactivating sulfonamide group, making it a highly probable site for substitution.

Position 6: Ortho to the sulfonamide and meta to the methyl group. This position is strongly deactivated by the sulfonamide group.

Based on these directing effects, electrophilic bromination of N-ethyl-3-methylbenzenesulfonamide is expected to yield a mixture of isomers, with the 5-bromo and 4-bromo isomers being the major products. The 5-bromo isomer, which is the desired product, is often favored due to the strong para-directing effect of the methyl group.

To maximize the yield of the desired this compound, it is crucial to carefully control the reaction conditions of the bromination step, such as the choice of brominating agent, solvent, temperature, and reaction time. In some cases, separation of the resulting isomers by chromatography or crystallization may be necessary.

An alternative strategy to ensure complete regioselectivity is to start with a precursor where the desired substitution pattern is already established, such as 3-bromo-5-methylaniline, and then build the N-ethylsulfonamide functionality. This approach, while potentially longer, can avoid the formation of isomeric mixtures and the need for subsequent separation.

Derivatization Techniques for Structural Modification of this compound Scaffolds

The chemical reactivity of the this compound scaffold at three key positions—the sulfonamide nitrogen, the aromatic ring, and the methyl group—provides a rich platform for a variety of derivatization techniques. These modifications are instrumental in fine-tuning the electronic, steric, and pharmacokinetic properties of the molecule.

The nitrogen atom of the sulfonamide group is a primary site for derivatization through N-alkylation and N-acylation reactions. These modifications can significantly impact the compound's biological activity and physical characteristics.

N-Alkylation: The introduction of additional alkyl groups on the sulfonamide nitrogen can be achieved through various methods. A common approach involves the deprotonation of the sulfonamide with a suitable base, followed by reaction with an alkyl halide. For instance, the reaction of a primary sulfonamide with an alkyl bromide in the presence of a base like lithium hydride (LiH) in a solvent such as dimethylformamide (DMF) can yield the corresponding N-alkylated product. This method has been successfully applied to synthesize a variety of N-alkylated sulfonamides. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Manganese-catalyzed N-alkylation using alcohols as alkylating agents represents a more recent and efficient "borrowing hydrogen" approach, offering excellent yields for a diverse range of sulfonamides.

N-Acylation: N-acylation introduces an acyl group onto the sulfonamide nitrogen, forming an N-acylsulfonamide. These derivatives are of significant interest as they can act as bioisosteres of carboxylic acids. N-acylsulfonamides can be synthesized by reacting the parent sulfonamide with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base or a catalyst. A notable method involves the use of N-acylbenzotriazoles, which react with sulfonamides in the presence of sodium hydride to produce N-acylsulfonamides in high yields. Another effective method is the titanium(IV) chloride-promoted acylation of sulfonamides with esters. A zinc chloride-catalyzed reaction between N-substituted sulfonamides and acetyl or bromoacetyl bromide also provides an efficient route to N-acylated products.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Sulfonamides

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl bromide, LiH, DMF | N-Alkylsulfonamide | |

| N-Alkylation | Alcohol, Mn(I) PNP pincer precatalyst, K2CO3 | N-Alkylsulfonamide | |

| N-Acylation | N-Acylbenzotriazole, NaH | N-Acylsulfonamide | |

| N-Acylation | Ester, TiCl4 | N-Acylsulfonamide | |

| N-Acylation | Acetyl/Bromoacetyl bromide, ZnCl2 | N-Acylsulfonamide |

The introduction of heterocyclic moieties onto the benzenesulfonamide (B165840) scaffold is a widely employed strategy to modulate biological activity. These heterocycles can be appended to the core structure through various synthetic approaches.

Thiazoles: Thiazole-containing benzenesulfonamides can be synthesized through several routes. One common method involves the reaction of a thiourea derivative of a benzenesulfonamide with an α-haloketone or α-bromo ester. For example, 4-thioureidobenzenesulphonamide can undergo S-alkylation with an α-bromo ester, followed by spontaneous intramolecular cyclization to yield thiazolone-benzenesulfonamides. Another approach involves the direct sulfonylation of 2-aminothiazole with a benzenesulfonyl chloride.

Thiadiazines and Thiadiazoles: Benzenesulfonamides incorporating thiadiazole rings have been synthesized as potent enzyme inhibitors. A general method involves the cyclocondensation of benzenesulfonamide-hydrazonoyl halides with methyl hydrazine carbodithioate. This approach allows for the regioselective synthesis of 1,3,4-thiadiazole hybrids.

Imidazoles: Imidazole-bearing benzenesulfonamides can be prepared by reacting a benzenesulfonamide-containing amine with an α-haloketone, followed by cyclization with potassium thiocyanate in the presence of acid. Subsequent S-alkylation of the resulting 2-thioxo-imidazole derivative can introduce further diversity.

Pyridines: The synthesis of pyridine-containing benzenesulfonamides can be achieved by reacting a benzenesulfonyl chloride with an aminopyridine in the presence of a base. This straightforward nucleophilic substitution reaction provides a direct route to N-pyridinyl-benzenesulfonamides. More complex substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have also been synthesized using intermediate derivatization methods.

Table 2: Synthetic Approaches for Incorporating Heterocycles into Benzenesulfonamides

| Heterocycle | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Thiazole | Hantzsch-type synthesis | Thiourea derivative, α-haloketone/ester | |

| Thiazole | Direct Sulfonylation | 2-Aminothiazole, Benzenesulfonyl chloride | |

| Thiadiazole | Cyclocondensation | Hydrazonoyl halide, Hydrazine carbodithioate | |

| Imidazole | Multi-step synthesis | α-haloketone, KSCN | |

| Pyridine | Nucleophilic Substitution | Aminopyridine, Benzenesulfonyl chloride |

Further diversification of the this compound scaffold can be achieved by modifying the methyl group and the aromatic ring.

Functionalization of the Methyl Group:

Oxidation: The benzylic methyl group is susceptible to oxidation to introduce various functional groups. Under strong oxidizing conditions, such as with potassium permanganate (KMnO₄) or chromic acid, the methyl group can be fully oxidized to a carboxylic acid. Milder and more selective oxidation to the corresponding aldehyde can be achieved using reagents like ceric ammonium nitrate (CAN) or through electrochemical methods. Aerobic photo-oxidation in the presence of N-bromosuccinimide (NBS) also provides a method for converting the methyl group to a carboxylic acid.

Halogenation: Free-radical halogenation at the benzylic position can be accomplished using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction introduces a halogen atom onto the methyl group, creating a reactive handle for subsequent nucleophilic substitution reactions.

Functionalization of the Aromatic Ring:

Cross-Coupling Reactions: The bromine atom on the aromatic ring is a key site for palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly versatile for introducing a wide range of aryl, heteroaryl, alkyl, and alkenyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This method is a powerful tool for synthesizing a diverse array of arylamines.

Electrophilic Aromatic Substitution: The existing substituents on the benzene ring (bromo, methyl, and sulfonamide groups) direct the position of further electrophilic aromatic substitution reactions. The directing effects of these groups will determine the regioselectivity of reactions such as nitration, further halogenation, or Friedel-Crafts reactions, allowing for the introduction of additional functional groups onto the aromatic ring.

Table 3: Methods for Functionalization of the Methyl Group and Aromatic Ring

| Position | Reaction Type | Reagents and Conditions | Product Functional Group | Reference |

|---|---|---|---|---|

| Methyl Group | Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid | |

| Methyl Group | Oxidation | NBS, light, O₂ | Carboxylic Acid | |

| Methyl Group | Halogenation | NBS, radical initiator | Halomethyl | |

| Aromatic Ring (Br) | Suzuki Coupling | Organoboron, Pd catalyst, base | Aryl/Alkyl/Alkenyl | |

| Aromatic Ring (Br) | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino | |

| Aromatic Ring | Electrophilic Substitution | Electrophile, catalyst | Various |

Structure Activity Relationship Sar Investigations of 3 Bromo N Ethyl 5 Methylbenzenesulfonamide Derivatives

Systematic Analysis of N-Substituent Effects (e.g., ethyl, methyl, benzyl) on Biological Activity

The substituent attached to the sulfonamide nitrogen atom (N-substituent) plays a critical role in defining the biological and mechanistic profile of benzenesulfonamide (B165840) derivatives. Research indicates that modifications at this position can lead to significant changes in activity and even alter the compound's mechanism of action. nih.gov For instance, in one study on indolic benzenesulfonamides designed as anti-tubulin agents, the nature of the N-substituent appeared to determine different cellular fates and mechanistic outcomes. nih.gov

The size and nature of the N-alkyl group can influence inhibitory potency. Studies on different classes of sulfonamides have shown varied effects. For example, in the development of matrix metalloproteinase (MMP) inhibitors, a series of N-substituted 4-benzenesulfonamide derivatives were synthesized to explore these relationships. researchgate.net Generally, secondary sulfonamides (where the nitrogen is bonded to one hydrogen and one organic substituent, like in N-ethylbenzenesulfonamide) can exhibit different target affinities compared to primary sulfonamides (where the nitrogen is bonded to two hydrogens). tubitak.gov.tr In one study, secondary sulfonamides showed promising inhibitory effects on acetylcholinesterase (AChE), while related primary sulfonamides were more effective against carbonic anhydrase (CA) isoenzymes hCA I and hCA II. tubitak.gov.tr This highlights that even a simple change from -NH2 to -NH-ethyl can shift the therapeutic target.

The table below illustrates how different N-substituents can modulate the activity of a benzenesulfonamide core against different enzymes.

| N-Substituent | General Effect | Example Target Class | Reference |

| Primary (-H) | Generally effective against hCA I and hCA II isoenzymes. | Carbonic Anhydrases | tubitak.gov.tr |

| Secondary (e.g., -ethyl, -benzyl) | Can shift activity towards other enzymes like AChE; may determine different mechanistic pathways. | Acetylcholinesterase, Tubulin | nih.govtubitak.gov.tr |

| Aryl (e.g., -phenyl) | Can be crucial for activity, with substitutions on the aryl ring further tuning the potency. | Metallo-β-lactamases | nih.gov |

This systematic variation allows medicinal chemists to fine-tune the interaction of the molecule with its biological target, enhancing desired activities while potentially reducing off-target effects.

Impact of Halogen (Bromine) Positioning and Substitution Patterns on Pharmacological Profiles

The presence and position of a halogen atom, such as bromine, on the benzenesulfonamide ring are critical determinants of pharmacological activity and selectivity. nih.gov Halogens can influence the molecule's electronic properties, lipophilicity, and ability to form specific interactions like halogen bonds with the biological target. nih.gov Halogenation can facilitate the transfer of drug molecules across biological membranes and help fill small hydrophobic pockets in proteins. nih.gov

In a design strategy described as the "ring with two tails," the benzenesulfonamide ring acts as a central scaffold, with the sulfonamide group anchoring the molecule to the zinc ion in the active site of metalloenzymes like carbonic anhydrases (CAs). nih.gov In this model, a halogen atom (like bromine or chlorine) at the 2-position of the ring helps to orient the molecule, which in turn affects binding affinity and selectivity for different CA isoforms. nih.gov The strategic placement of a bromo substituent can be used to create analogs for further chemical modification. nih.gov

| Substitution Pattern | Key Role | Impact on Profile | Reference |

| Bromine at C3 (meta) | Influences electronic environment and provides a site for further modification. | Can improve inhibitory activity and specificity. | nih.gov |

| Halogen at C2 (ortho) | Orients the benzene (B151609) ring within the active site of the target enzyme. | Affects binding affinity and selectivity for specific isoforms. | nih.gov |

| Multiple Halogens | Increases lipophilicity and can form multiple contact points. | Modulates membrane permeability and binding strength. | nih.govcerradopub.com.br |

Role of Methyl Group Substitution on the Benzenesulfonamide Ring

In electrophilic aromatic substitution reactions, the methyl group is an "activating" group, meaning it makes the benzene ring more reactive than benzene itself. libretexts.org It directs incoming electrophiles to the ortho and para positions relative to itself. doubtnut.comchemguide.co.uk In the 3-Bromo-5-methyl configuration, the positions of the bromo and methyl groups relative to the sulfonamide anchor influence the molecule's shape and electronic distribution, which can be crucial for activity. mdpi.com The presence of a bis-substituted phenyl ring can be essential for activity, as demonstrated in studies where the removal of methyl groups led to inactive compounds. nih.gov

The number and nature of methyl groups can also be critical for specific biological activities, such as antifungal effects. mdpi.com The steric bulk of the methyl group can also play a role, either by promoting a favorable conformation for binding or by creating steric hindrance that prevents binding to off-targets, thus improving selectivity.

| Feature of Methyl Group | Mechanism of Action | Consequence for Bioactivity | Reference |

| Electron-Donating Nature | Increases electron density in the benzene ring, especially at ortho/para positions. | Stabilizes intermediates in reactions and influences binding interactions. | libretexts.orgdoubtnut.com |

| Ortho-, Para-Directing Effect | Directs the placement of other substituents during synthesis. | Dictates the substitution pattern of the final molecule. | chemguide.co.uk |

| Steric Bulk | Occupies space and can influence the molecule's conformation. | Can enhance binding to the target or prevent binding to off-targets. | khanacademy.org |

Contribution of Hybrid Heterocyclic Moieties to Efficacy and Selectivity

Incorporating heterocyclic moieties into the benzenesulfonamide scaffold is a widely used and highly effective strategy in drug design to enhance efficacy and selectivity. researchgate.net Heterocyclic compounds are integral to over 90% of new drugs and are known to improve pharmacological profiles. researchgate.net By attaching diverse ring systems, researchers can explore new interactions with the target protein, improve physicochemical properties like solubility, and increase potency. nih.govmdpi.com

For example, a series of novel heterocyclic substituted benzenesulfonamides were developed as potent and highly selective inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme. nih.gov One of the most potent compounds from this series achieved a subnanomolar inhibition constant (IC50 of 0.48 nM), representing a 40-fold increase in potency compared to the lead compound, and it exhibited over 1000-fold selectivity against other CA isozymes. nih.gov

The types of heterocyclic rings used are diverse and their effects are specific:

Indole Moieties: Have been used in benzenesulfonamides to create potent anti-proliferative agents that interfere with tubulin dynamics. nih.gov

Triazole Moieties: Flexible triazole linkers have been incorporated into benzenesulfonamides to produce highly effective carbonic anhydrase inhibitors. acs.org

Pyrazole, Thiadiazole, Oxadiazole: The conversion of a core benzenesulfonamide structure into derivatives containing these azole rings has been shown to generate compounds with significant antiproliferative activity in lung cancer models. mdpi.com

The data below summarizes the impact of adding specific heterocyclic moieties to a benzenesulfonamide base.

| Heterocyclic Moiety | Target/Application | Observed Outcome | Reference |

| Substituted Pyridine (B92270)/Thiazole | Carbonic Anhydrase IX | Potent and highly selective inhibition. | nih.gov |

| Indole | Tubulin | Potent anti-proliferative activity. | nih.gov |

| Pyrazole | Cancer Cells | Antiproliferative activity in lung cancer models. | mdpi.com |

| 1,2,4-Triazole | Carbonic Anhydrases | Effective inhibition, potential for treating glaucoma. | acs.org |

Exploration of Stereochemical Considerations in Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a pivotal role in determining biological activity. nih.gov Since biological targets such as enzymes and receptors are themselves chiral, they frequently interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. This can lead to one isomer being highly active while another is significantly less active or even inactive. nih.gov

For nature-inspired compounds and their derivatives, chirality can be a key driver of potency and pharmacokinetics. nih.gov An investigation into the isomers of 3-Br-acivicin, a compound with a halogenated heterocyclic structure, revealed that biological activity was highly dependent on the stereochemistry. Only the isomers with a specific configuration, (5S, αS), showed significant antiplasmodial activity. This stereospecificity was suggested to be related to the molecule's uptake by a specific L-amino acid transport system. nih.gov

In the context of benzenesulfonamides, the introduction of chiral centers, for instance, through N-substituents or other modifications, can lead to stereoisomers with distinct pharmacological profiles. While the core 3-Bromo-N-ethyl-5-methylbenzenesulfonamide is not chiral, many of its complex derivatives, especially those incorporating heterocyclic moieties or chiral side chains, would be. To circumvent issues related to chirality, such as complex synthesis and potential for inactive isomers, some drug design programs specifically create achiral molecules. researchgate.net However, when chirality is present, it is essential to study each isomer separately to fully understand the SAR and identify the most active and safe candidate for further development. nih.gov

Biological Activities and Pharmacological Profiles of 3 Bromo N Ethyl 5 Methylbenzenesulfonamide Analogs

Antitumor and Antiproliferative Effects

Apoptosis and Autophagy Induction Mechanisms

The induction of programmed cell death, or apoptosis, and cellular self-degradation through autophagy are critical mechanisms for anti-cancer therapies. Certain analogs of the core benzenesulfonamide (B165840) structure have been identified as potent inducers of these pathways.

Research into 3-bromo-isoxazoline derivatives, which can be considered structural analogs, has shown significant antiproliferative effects on pancreatic ductal adenocarcinoma (PDAC) cells. nih.gov These compounds were found to trigger both autophagy and apoptotic cell death. nih.gov The mechanism is linked to the inhibition of the glycolytic enzyme GAPDH, a crucial player in cancer cell metabolism. By targeting GAPDH, these derivatives disrupt the energy supply of cancer cells, leading to metabolic stress that initiates cell death pathways. nih.gov

Further studies on other heterocyclic analogs have reinforced these findings. For instance, certain indole-based ketohydrazide-hydrazones have been shown to induce caspase-dependent apoptosis by activating caspases 3 and 7. mdpi.com Similarly, the microtubule inhibitor PST-3, a 5-arylalkynyl-2-benzoyl thiophene, has been demonstrated to induce apoptosis in breast cancer cells following cell cycle arrest. nih.gov These findings underscore the capacity of these related compounds to eliminate cancer cells by activating intrinsic cellular death programs.

Microtubule Targeting and Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division, making them a prime target for anti-cancer drug development. nih.gov Analogs of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide, particularly those incorporating triazole and other heterocyclic systems, have been identified as potent microtubule targeting agents. mdpi.comnih.gov

These compounds typically function by inhibiting the polymerization of tubulin, the protein subunit of microtubules. nih.gov For example, a lead compound from a series of N-substituted 1,2,4-triazoles, designated T115, was shown to robustly inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site on β-tubulin. nih.gov This disruption of the microtubule network leads to an arrest of cancer cells in the G2/M phase of the cell cycle, a characteristic feature of microtubule destabilizing drugs. nih.gov The table below summarizes the inhibitory concentrations of various analogs on tubulin polymerization. mdpi.com

| Compound Class/Name | Target Cancer Cell Lines | Tubulin Polymerization IC₅₀ (µM) | Reference |

| Indole-based Oxalamide (165d) | HeLa Cells | - | mdpi.com |

| Imidazole-Chalcone (71) | - | 1.67 | mdpi.com |

| Imidazole-Chalcone (72) | - | 1.00 | mdpi.com |

| Chalcone Analog (5) | - | 3.39 | mdpi.com |

| Chalcone Analog (6) | - | 4.77 | mdpi.com |

This table presents the half-maximal inhibitory concentration (IC₅₀) for tubulin polymerization by various analog compounds. A lower IC₅₀ value indicates greater potency.

Further research has confirmed that these effects are widespread among different structural analogs. Compounds containing a 3,4,5-trimethoxyphenyl moiety have shown particular potency. mdpi.com Molecular docking studies consistently suggest that these molecules interact with the colchicine binding site, disrupting the dynamics of microtubule assembly and disassembly, which ultimately triggers mitotic arrest and apoptosis. mdpi.comnih.gov

Kinase Inhibition (e.g., CDK2, GSK3β)

Cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase 3β (GSK-3β) are crucial regulators of cell cycle progression and signaling pathways, often dysregulated in cancer. nih.gov Novel oxindole/benzofuran hybrids have been investigated as dual inhibitors of CDK2 and GSK-3β. nih.gov

Among these, a bromo-isatin derivative, compound 5d , demonstrated the most potent dual inhibitory activity, with IC₅₀ values comparable to the reference standard, staurosporine. nih.gov This highlights the potential of incorporating a bromo-substituent, as seen in the parent compound, to enhance kinase inhibition. The inhibition of these kinases by such compounds can lead to cell cycle arrest, particularly in the G2/M phase, and subsequently induce apoptosis in cancer cells. nih.gov

| Compound | CDK2 IC₅₀ (nM) | GSK-3β IC₅₀ (nM) | Reference |

| 5b | 52.50 | - | nih.gov |

| 5c | 85.40 | - | nih.gov |

| 5d (bromo isatin (B1672199) derivative) | 37.80 | 32.09 | nih.gov |

| 5e | - | 75.54 | nih.gov |

| 5f (methoxy isatin derivative) | 52.80 | 40.13 | nih.gov |

| 5g | - | 80.75 | nih.gov |

| Staurosporine (Reference) | 38.50 | 43.38 | nih.gov |

This table shows the half-maximal inhibitory concentration (IC₅₀) of various oxindole/benzofuran hybrid compounds against CDK2 and GSK-3β kinases.

Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of DNA, RNA, and certain amino acids, making it a well-established target for antimicrobial and anticancer agents. nih.govmdpi.comnih.gov Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, leading to the arrest of cell growth and proliferation. mdpi.commdpi.com

While methotrexate (B535133) is a widely known DHFR inhibitor, its use can be limited by resistance and toxicity. mdpi.comnih.gov This has driven the search for novel inhibitors, including analogs of benzenesulfonamide. Research has shown that various sulfonamide derivatives, such as those incorporating pyridine (B92270) moieties, can act as effective anticancer and antimicrobial agents through DHFR inhibition. mdpi.com Similarly, trimethoprim, a pyrimidine (B1678525) antifolate drug, and its analogs function by blocking DHFR. mdpi.com The development of lipophilic, non-classical antifolates that can diffuse passively into cells represents a promising strategy to overcome resistance mechanisms. mdpi.com

Carbonic Anhydrase (CA) Isoenzyme Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a fundamental role in processes such as pH regulation. nih.gov Sulfonamides are the cornerstone class of CA inhibitors. Aromatic and heterocyclic sulfonamides are known to bind with high affinity to the zinc ion in the active site of these enzymes. researchgate.netnih.gov

A library of novel thiazolone-benzenesulfonamides was evaluated for their inhibitory activity against several human (h) CA isoforms. nih.gov These compounds were found to be highly effective, with inhibition constants (Kᵢ) in the low nanomolar range for the cytosolic isoforms hCA I, hCA II, and hCA VII. nih.gov Specifically, they acted as excellent inhibitors of hCA II and hCA VII. nih.gov The data below illustrates the potent inhibition of various CA isoenzymes by these sulfonamide analogs.

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA VII Kᵢ (nM) | Reference |

| 4a | 31.5 | 13.7 | 14.6 | nih.gov |

| 4b | 135.4 | 5.2 | 5.5 | nih.gov |

| 4c | 637.3 | 1.3 | 0.9 | nih.gov |

| 4d | 43.1 | 6.8 | 6.3 | nih.gov |

This table displays the inhibition constants (Kᵢ) for selected thiazolone-benzenesulfonamide compounds against human carbonic anhydrase (hCA) isoforms I, II, and VII. A lower Kᵢ value signifies stronger inhibition.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govijcap.in This technique is instrumental in drug discovery for screening virtual compounds, elucidating interaction mechanisms, and guiding lead optimization. ijsrtjournal.com The process involves sampling various conformations of the ligand within the active site of the target protein and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov

Binding Mode Analysis within Active Sites (e.g., DHFR, tubulin colchicine (B1669291) site, kinase domains)

Molecular docking simulations can hypothetically elucidate the binding mode of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide within the active sites of several key therapeutic targets.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors and a well-established target for anticancer and antimicrobial drugs. bmrb.ioresearchgate.net The active site of DHFR is a long groove situated between two subdomains. bmrb.io A docking study would aim to predict how this compound fits into this site. Key interactions would be sought with residues known to be critical for inhibitor binding, such as those within the adenosine-binding subdomain and the flexible loops (e.g., Met-20 loop) that regulate active site access. bmrb.iowikipedia.org The sulfonamide group could potentially form hydrogen bonds with polar residues, while the brominated phenyl ring might engage in hydrophobic or halogen bonding interactions within the pocket. researchgate.net

Tubulin Colchicine Site: Tubulin is the protein subunit of microtubules, essential for cell division, making it a prime target for anticancer agents. nih.gov The colchicine binding site is located at the interface between the α- and β-tubulin subunits. nih.govacs.org Docking simulations would explore the placement of this compound within this complex pocket, which is known for its flexibility. nih.gov Analysis would focus on potential hydrophobic interactions with residues like βL242, βA250, and βL255, and hydrogen bonds with residues such as αN101 or βN258. nih.govnih.gov The orientation of the bromo, ethyl, and methyl substituents would be critical in determining a stable and high-affinity binding pose.

Kinase Domains: Protein kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer. whiterose.ac.ukwikipedia.org The ATP-binding site is the primary target for most kinase inhibitors. whiterose.ac.uk This site is located at the interface of the N- and C-terminal lobes and features a conserved hinge region. whiterose.ac.ukresearchgate.net Docking this compound into a kinase active site would involve assessing its ability to form hydrogen bonds with the hinge region backbone, a common feature of kinase inhibitors. The bromophenyl and methyl groups could occupy hydrophobic pockets, potentially conferring selectivity depending on the specific amino acid composition of the kinase active site. nih.gov

A hypothetical summary of key interactions identified through docking is presented in Table 1.

Table 1: Hypothetical Key Interactions for this compound

| Target | Interacting Residue | Interaction Type |

|---|---|---|

| DHFR | Ile7, Phe31 | Hydrophobic |

| Asn64 | Hydrogen Bond | |

| Tubulin | β:Val238, β:Ala250 | Hydrophobic |

| α:Asn101 | Hydrogen Bond | |

| Kinase (e.g., SRC) | Met341 (Hinge) | Hydrogen Bond |

Prediction of Binding Affinities and Energetics

A primary output of molecular docking is the estimation of binding affinity, often expressed as a scoring function value or a calculated binding energy (e.g., in kcal/mol). nih.gov These scores provide a relative ranking of different poses and can be used to compare the potential of different ligands. ijsrtjournal.com More negative values typically indicate a more favorable predicted interaction.

Table 2 shows hypothetical predicted binding affinities for this compound against the target proteins.

Table 2: Hypothetical Predicted Binding Affinities

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA, kcal/mol) |

|---|---|---|

| DHFR | -7.5 | -35.2 |

| Tubulin | -8.2 | -41.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neovarsity.orgjetir.org By identifying the physicochemical properties or structural features (known as molecular descriptors) that are correlated with activity, QSAR models can predict the activity of new, untested compounds. nih.govjocpr.com

For this compound, a QSAR study would involve creating a dataset of structurally similar sulfonamides with known biological activity against a specific target. Various molecular descriptors would be calculated for each compound, including:

Topological descriptors: Molecular weight, atom counts, connectivity indices. hufocw.org

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges. hufocw.orgprotoqsar.com

Geometrical descriptors: Molecular surface area, volume, shape indices. hufocw.org

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that links these descriptors to the observed activity. neovarsity.orgnumberanalytics.com Such a model could predict the potency of this compound and guide the design of analogs with potentially improved activity.

In Silico Screening and Virtual Library Design for Novel Analogs

In silico or virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally. nih.gov

Starting with this compound as a lead structure, a virtual library of novel analogs could be designed. creative-biolabs.com This involves systematically modifying the parent structure by, for example:

Substituting the bromine atom with other halogens or functional groups.

Altering the length or branching of the N-ethyl group.

Changing the position of the methyl group on the phenyl ring.

This virtual library can then be screened against the 3D structures of DHFR, tubulin, or kinases using high-throughput docking. drugdesign.org The results would prioritize a smaller, more manageable set of novel analogs for chemical synthesis and subsequent biological evaluation.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. numberanalytics.comnumberanalytics.com For a flexible molecule like this compound, understanding its preferred conformations is crucial, as only specific conformers may be able to fit into a protein's binding site. Computational methods can systematically explore the conformational space to identify low-energy, stable structures. acs.orgtaltech.ee

Molecular Dynamics (MD) simulations provide a more dynamic view of the ligand-target interaction. researchgate.netnih.gov After docking this compound into a target's active site, an MD simulation can be run to model the movement of atoms in the complex over time. numberanalytics.comnih.gov This powerful technique can:

Assess the stability of the predicted binding pose.

Reveal how the protein and ligand adapt to each other (induced fit).

Identify key water molecules that may mediate interactions.

Provide a more accurate estimation of binding free energy. nih.gov

Analysis of the MD trajectory would yield information on the flexibility of different parts of the ligand and the protein, and the persistence of key intermolecular interactions, offering deeper insight into the binding mechanism. researchgate.net

Research Applications and Broader Therapeutic Potential of 3 Bromo N Ethyl 5 Methylbenzenesulfonamide

Role as a Synthetic Intermediate in Complex Molecule Synthesis

While specific literature detailing the use of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide as a synthetic intermediate is limited, its structure is inherently valuable for the construction of more complex molecules. The bromine atom on the aromatic ring serves as a versatile synthetic "handle." Halogenated aromatic compounds are fundamental building blocks in organic synthesis, primarily due to their ability to participate in a variety of cross-coupling reactions.

The bromine substituent makes the compound an ideal substrate for reactions such as:

Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

These reactions are cornerstones of modern synthetic chemistry, allowing for the modular assembly of complex molecular architectures from simpler precursors. The presence of the sulfonamide group, which is generally stable under these coupling conditions, means that this compound could be used to introduce the benzenesulfonamide (B165840) moiety into a larger molecule, a common strategy in the development of new pharmaceutical agents.

Utility as a Scaffold for Rational Drug Design and Development

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of approved drugs. The ability of the sulfonamide group (-SO₂NH-) to act as a hydrogen bond donor and acceptor allows it to interact with various biological targets, most notably metalloenzymes like carbonic anhydrases. nih.govrsc.org The specific substitution pattern of this compound offers several advantages for rational drug design.

The strategic inclusion of halogen atoms is a widely used tactic in modern medicinal chemistry to enhance the pharmacological profile of a drug candidate. nih.govnih.gov A bromine atom, in particular, can offer several benefits:

Halogen Bonding: The bromine atom can act as a Lewis acid, forming a "halogen bond" with electron-rich atoms like oxygen or nitrogen in a protein's binding site. This is a recognized type of non-covalent interaction that can significantly contribute to the binding affinity and selectivity of a ligand. nih.govacs.org

Modulation of Physicochemical Properties: The lipophilicity (fat-solubility) of a molecule can be fine-tuned by the addition of halogens, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Binding Pocket Occupancy: The size of the bromine atom can allow it to fill a specific hydrophobic pocket within a target enzyme or receptor, enhancing binding specificity. nih.gov

Contribution to the Design of Novel Anti-Cancer and Anti-Infective Agents

Anti-Cancer Potential:

The benzenesulfonamide moiety is a key feature in a number of anticancer drugs. researchgate.netnih.gov One of the most well-studied mechanisms is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. nih.govrsc.orgnih.gov Benzenesulfonamide-based inhibitors can counteract this effect. While this compound itself has not been specifically evaluated, its core structure is highly relevant. New benzenesulfonamide derivatives are continuously being synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including breast, lung, and glioblastoma. nih.govmdpi.commdpi.com The design of these novel agents often involves modifying the "tail" portion of the benzenesulfonamide scaffold to achieve selectivity for tumor-associated CA isoforms. nih.gov The bromo- and methyl-substituted phenyl ring of this compound could serve as such a tail, potentially leading to selective and potent anticancer agents.

Anti-Infective Potential:

Historically, sulfonamides were the first class of systemic antibacterial agents, and the scaffold remains a cornerstone in the development of new anti-infective drugs. scholarsportal.infonih.gov They typically function by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govnih.gov The development of new sulfonamide derivatives aims to create compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govfrontiersin.org Research has shown that hybrid molecules incorporating benzenesulfonamide and other heterocyclic moieties (like pyrimidine (B1678525) or thiazole) can exhibit potent antimicrobial activity. nih.govrsc.org this compound could serve as a precursor in the synthesis of such hybrid molecules, where the bromine atom facilitates linkage to other pharmacologically active fragments.

Table: Examples of Benzenesulfonamide-Related Compounds in Research

| Compound Class | Therapeutic Target/Application | Reference |

| Ureido-bearing benzenesulfonamides | Carbonic Anhydrase IX Inhibition (Anticancer) | nih.gov |

| Thiazolone-benzenesulfonamides | Carbonic Anhydrase IX Inhibition, Antibacterial | rsc.org |

| Pyrimidine-benzenesulfonamide hybrids | Broad-spectrum antimicrobial | nih.govnih.gov |

| Indoline-benzenesulfonamide derivatives | Anticancer | researchgate.net |

Exploration in Addressing Drug Resistance Challenges

Antimicrobial resistance is a critical global health threat, and the development of drugs that can overcome resistance mechanisms is a high priority. For sulfonamides, the primary mechanism of resistance is the acquisition of alternative, drug-resistant forms of the DHPS enzyme, encoded by sul genes, often carried on plasmids. scholarsportal.infonih.govrupahealth.com

Strategies to combat this resistance include:

Designing inhibitors that can effectively bind to the resistant enzyme variants. This requires a detailed understanding of the structural differences between the susceptible and resistant enzymes. The specific substitution pattern on the benzenesulfonamide ring is crucial for achieving this.

Developing inhibitors of other essential bacterial targets. The benzenesulfonamide scaffold is versatile and has been explored for inhibiting other bacterial enzymes beyond DHPS.

Creating hybrid molecules or combination therapies. For instance, benzenesulfonamides have been investigated in combination with β-lactam antibiotics to inhibit metallo-β-lactamases, enzymes that confer resistance to many common antibiotics. nih.gov

The structure of this compound, with its potential for synthetic modification via the bromine atom, makes it a candidate for incorporation into novel structures designed to evade or overcome existing resistance mechanisms. For example, it could be derivatized to create compounds that have a different binding mode to DHPS or that inhibit other targets altogether, thus providing a new avenue to combat drug-resistant pathogens.

Future Research Directions and Translational Perspectives

Investigation of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The traditional synthesis of benzenesulfonamides often involves the reaction of an arylsulfonyl chloride with an amine. nih.gov While effective, these methods can have limitations regarding functional group tolerance and the use of potentially hazardous reagents. nih.gov Future research should focus on developing more efficient and sustainable synthetic routes to 3-Bromo-N-ethyl-5-methylbenzenesulfonamide and its derivatives.

Modern synthetic methodologies offer promising alternatives. For instance, the use of microwave irradiation has been shown to accelerate the synthesis of substituted benzenesulfonamides, often leading to higher yields in shorter reaction times compared to conventional heating. tandfonline.com Another innovative approach involves dual copper and visible-light-induced catalysis for the coupling of phenylsulfinic acids and aryl azides, providing a mechanistically distinct and mild pathway to sulfonamides. nih.gov Exploring such advanced catalytic systems could offer a more environmentally friendly and efficient production of this compound. Furthermore, methods utilizing nitroarenes as starting materials present an inexpensive and readily available alternative to traditional routes. nih.gov

Table 1: Comparison of Synthetic Methodologies for Benzenesulfonamides

| Method | Advantages | Disadvantages | Potential for this compound |

| Traditional (Sulfonyl chloride + Amine) | Well-established, generally good yields. nih.gov | Use of potentially hazardous reagents, limited functional group tolerance. nih.gov | Feasible, but may not be the most efficient or sustainable. |

| Microwave-Assisted Synthesis | Faster reaction times, potentially higher yields. tandfonline.com | Requires specialized equipment. | High potential for rapid and efficient synthesis of analogues. |

| Dual Copper/Visible Light Catalysis | Mild, redox-neutral conditions, novel mechanism. nih.gov | May require specific catalysts and light sources. | A sustainable and innovative route for synthesis. |

| From Nitroarenes | Inexpensive and readily available starting materials. nih.gov | May involve multi-step processes. | Cost-effective approach for large-scale production. |

In-depth Elucidation of Molecular Mechanisms of Action for Identified Biological Activities

Benzenesulfonamide (B165840) derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rsc.orgnih.gov The specific biological activities of this compound are yet to be thoroughly investigated, representing a significant area for future research. The presence of the sulfonamide group, a bromine atom, and alkyl substituents suggests several potential mechanisms of action based on related compounds.

A primary target for many sulfonamides is the family of carbonic anhydrase (CA) enzymes. nih.gov CAs are involved in pH regulation and are overexpressed in various tumors, making them an attractive target for anticancer therapies. nih.govnih.gov The sulfonamide moiety can act as a zinc-binding group within the active site of these metalloenzymes. nih.gov Future studies should assess the inhibitory activity of this compound against various CA isoforms, particularly the tumor-associated CA IX and XII. nih.gov

Furthermore, some anticancer sulfonamides have been shown to induce the degradation of the splicing factor RBM39, leading to aberrant pre-mRNA splicing and cancer cell death. rsc.org Another potential mechanism is the inhibition of tubulin polymerization, which disrupts the microtubule network in cancer cells and induces apoptosis. Given the structural similarities, it is plausible that this compound or its derivatives could operate through one or more of these pathways. Detailed molecular docking studies and in vitro assays are necessary to elucidate the precise molecular targets and mechanisms.

Comprehensive In Vivo Pharmacological and Toxicological Assessment

While in vitro studies are crucial for initial screening, comprehensive in vivo assessments are essential to determine the therapeutic potential and safety profile of any new chemical entity. For this compound, future research must include rigorous in vivo pharmacological and toxicological evaluations.

Pharmacological studies in animal models are needed to evaluate the efficacy of the compound in relevant disease contexts, such as cancer or inflammatory conditions. For instance, the anti-inflammatory properties of novel benzenesulfonamide derivatives have been demonstrated in rat models of carrageenan-induced paw edema. nih.gov Similarly, the anticancer activity of related compounds has been assessed in mouse xenograft models. mdpi.com Such studies would provide crucial data on the dose-response relationship and therapeutic window of this compound.

A thorough toxicological assessment is equally important. The presence of a halogenated benzene (B151609) ring necessitates a careful evaluation of potential toxicity. Halogenated benzenes can be metabolically activated to potentially harmful metabolites like epoxides, phenols, and benzoquinones, which have been linked to hepatotoxicity and nephrotoxicity. nih.gov Therefore, acute and chronic toxicity studies are required to determine the safety profile and identify any potential organ-specific toxicities. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can be an initial step to predict the pharmacokinetic and toxicological properties. mdpi.com

Development of Targeted Delivery Systems for this compound Derivatives

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects and systemic toxicity. nih.gov This approach is particularly relevant for potent compounds like many sulfonamide derivatives. Future research should explore the development of targeted delivery systems for this compound and its analogs.

One strategy involves the design of prodrugs. The sulfonamide moiety itself can be used to create a biodegradable linkage to a carrier molecule, which is then cleaved in vivo to release the active drug. This can improve solubility, bioavailability, and cell penetration. researchgate.net Another approach is to encapsulate the compound in nanocarriers, such as liposomes or nanoparticles, which can be engineered to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

Active targeting can be achieved by conjugating the drug or its carrier to ligands that bind to receptors overexpressed on target cells. nih.gov For example, lysozyme (B549824) has been investigated as a protein carrier to deliver poorly soluble antibiotics to pathogenic bacteria in a targeted manner. researchgate.net Given the potential antimicrobial activity of sulfonamides, this could be a viable strategy. nih.gov Engineering molecular ligands on the outside of drug particles that bind to specific receptors on bacteria is another promising targeted delivery method. tamu.edu

Potential for Clinical Translation and Addressing Unmet Medical Needs

The ultimate goal of pharmaceutical research is the clinical translation of promising compounds to address unmet medical needs. The versatile biological activities of the sulfonamide scaffold suggest that this compound and its derivatives could have significant therapeutic potential in several areas. openaccesspub.org

In oncology, the development of selective inhibitors of tumor-associated carbonic anhydrase isoforms, such as CA IX, remains a key objective for creating targeted cancer therapies with reduced side effects. nih.govnih.gov If this compound or its analogs demonstrate potent and selective CA IX inhibition, they could be developed as novel anticancer agents, potentially in combination with existing chemotherapies. rsc.org

In the realm of infectious diseases, the rise of antibiotic resistance is a major global health threat. mdpi.com Sulfonamides have a long history as antibacterial agents, and new derivatives are continually being explored. nih.gov By elucidating the antimicrobial mechanism of this compound, it may be possible to develop it as a treatment for infections caused by multidrug-resistant bacteria. mdpi.com

Furthermore, the anti-inflammatory properties of some benzenesulfonamides suggest a potential role in treating chronic inflammatory diseases. nih.gov The development of this compound for such indications would require extensive preclinical and clinical investigation. The journey from a promising chemical structure to a clinically approved drug is long and challenging, but the diverse therapeutic potential of the benzenesulfonamide class provides a strong rationale for the continued investigation of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Bromo-N-ethyl-5-methylbenzenesulfonamide, and what are the critical reaction parameters?

- Methodological Answer : The compound is synthesized via sulfonylation of ethylamine with 3-bromo-5-methylbenzenesulfonyl chloride. Critical parameters include:

- Temperature control (0–5°C to manage exothermic reactions) .

- Stoichiometry (1:1.1 molar ratio of amine to sulfonyl chloride to ensure complete conversion).

- Base selection (pyridine or triethylamine to neutralize HCl byproducts).

- Purification via recrystallization from ethanol/water (70:30 v/v) to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and ethyl/methyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.0–3.5 ppm for CH₂) .

- FT-IR : Confirm sulfonamide via symmetric/asymmetric S=O stretches (1350–1150 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 292.0 (calculated) .

- Elemental analysis : Validate C (45.1%), H (4.8%), N (4.8%) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of electrophilic substitution reactions in derivatives of this compound?

- Methodological Answer :

- Directing group analysis : The sulfonamide group acts as a meta-director, while bromine is ortho/para-directing. Use computational modeling (DFT at B3LYP/6-31G*) to predict substitution sites .

- Experimental validation : Perform competitive halogenation (e.g., nitration) with GC-MS monitoring of isomer ratios. Adjust solvent polarity (e.g., DCM vs. DMF) to stabilize transition states and improve selectivity .

Q. What methodologies address contradictory crystallographic and solution-phase structural data for this compound complexes?

- Methodological Answer :

- Variable-temperature NMR : Assess conformational flexibility in solution .

- DFT optimization : Compare X-ray structures (e.g., bond angles in ) with gas-phase geometries (B3LYP-D3/def2-TZVP) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) influencing solid-state packing .

- Molecular dynamics (AMBER) : Model solvent effects on molecular conformation .

Q. How should researchers design structure-activity relationship (SAR) studies for sulfonamide derivatives targeting carbonic anhydrase isoforms?

- Methodological Answer :

- Analog synthesis : Modify substituents at N-ethyl and 5-methyl positions (e.g., fluorination, cyclopropane substitution) .

- Enzyme assays : Use stopped-flow kinetics to determine kcat/KM for hCA II/IX inhibition .

- Co-crystallization : Resolve ligand-protein structures (e.g., PDB 3KS3) to identify binding motifs .

- QSAR modeling : Incorporate Hammett σ values and ClogP parameters to predict bioactivity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound across studies?

- Methodological Answer :

- Purity assessment : Perform DSC (differential scanning calorimetry) with >99% pure samples .

- Polymorph screening : Use solvent-drop grinding (SDG) to identify crystalline forms .

- Cross-lab validation : Compare data with independent synthesis protocols (e.g., vs. ) .

Experimental Design Considerations

Q. What statistical approaches are recommended for optimizing the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a Box-Behnken design to test temperature (X₁), solvent ratio (X₂), and catalyst loading (X₃). Analyze response surface models (RSM) for yield optimization .

- Taguchi methods : Use orthogonal arrays to minimize experimental runs while maximizing parameter interactions .

Application-Specific Methodologies

Q. What strategies are employed to evaluate the bioactivity of this compound in enzyme inhibition studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.